molecular formula C14H25BO3Si B12945498 4-(2-(Tert-butyldimethylsilyloxy)ethyl)phenylboronic acid

4-(2-(Tert-butyldimethylsilyloxy)ethyl)phenylboronic acid

Cat. No.: B12945498
M. Wt: 280.24 g/mol
InChI Key: VXNOPCZCUAIGMN-UHFFFAOYSA-N
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Description

Structural Overview and Nomenclature

This compound possesses the molecular formula C₁₄H₂₆BNO₅SSi and a molecular weight of 359.3 g/mol . The compound’s structure comprises a phenyl ring substituted at the para position with a boronic acid group (-B(OH)₂) and a 2-(tert-butyldimethylsilyloxy)ethyl chain. The tert-butyldimethylsilyl (TBDMS) group, a bulky trialkylsilyl ether, is attached via an oxygen atom to the ethyl spacer, conferring steric protection to the hydroxyl group.

The IUPAC name, 4-(N-(2-((tert-butyldimethylsilyl)oxy)ethyl)sulfamoyl)phenyl)boronic acid , highlights the sulfamoyl bridge between the phenyl ring and the silyl-protected ethyl chain. Common synonyms include 913835-53-7 and 4-(N-(2-(TBDMSO)ethyl)sulfamoyl)phenylboronic acid , reflecting variations in naming conventions across databases.

Table 1: Key Identifiers of this compound

Property Value
Molecular Formula C₁₄H₂₆BNO₅SSi
Molecular Weight 359.3 g/mol
CAS Registry Number 913835-53-7
Synonyms 4-{N-[2-(tert-Butyldimethylsilyloxy)ethyl]sulphamoyl}benzeneboronic acid, [4-[2-[tert-butyl(dimethyl)silyl]oxyethylsulfamoyl]phenyl]boronic acid

The boronic acid group’s planar trigonal geometry facilitates nucleophilic interactions with palladium catalysts in cross-coupling reactions, while the TBDMS group’s hydrophobic tert-butyl substituents shield the adjacent oxygen from undesired reactions.

Historical Development in Boronic Acid Chemistry

Boronic acids emerged as pivotal reagents in organic synthesis following Akira Suzuki’s 1979 discovery of the palladium-catalyzed cross-coupling reaction. This methodology revolutionized carbon-carbon bond formation, particularly for constructing biaryl structures prevalent in pharmaceuticals and materials science. Early boronic acids, however, faced limitations due to the sensitivity of their hydroxyl groups to oxidation and nucleophilic attack.

The integration of protective groups like TBDMS into boronic acid chemistry addressed these challenges. For instance, 4-hydroxyphenylboronic acid, a precursor to many derivatives, was historically modified with silyl groups to improve stability. A landmark synthesis involved reacting 4-hydroxyphenylboronic acid with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole, yielding 4-(tert-butyldimethylsilyloxy)phenylboronic acid with 90% efficiency. This approach demonstrated the compatibility of silylation with boronic acid functionalities, paving the way for more complex analogs like this compound.

The compound’s development also reflects advancements in sulfonamide chemistry, where the sulfamoyl linker (-SO₂NH-) was introduced to tether the silyl-protected ethyl chain to the phenyl ring. Such structural innovations expanded the scope of boronic acids in targeting biologically active molecules, where solubility and stability are paramount.

Role of the Tert-Butyldimethylsilyl (TBDMS) Protecting Group

The tert-butyldimethylsilyl group serves as a robust protective moiety for hydroxyl groups, enabling selective reactivity in multi-step syntheses. Its introduction via silylation—typically using TBSCl and a base like imidazole—converts polar hydroxyls into inert silyl ethers, which resist oxidation, reduction, and nucleophilic substitution. In this compound, the TBDMS group stabilizes the ethyloxy chain during palladium-catalyzed reactions, preventing undesired side reactions at the oxygen site.

Deprotection of the TBDMS group is achieved under mild conditions using fluoride ions, as exemplified by tetrabutylammonium fluoride (TBAF). This selectivity allows chemists to sequentially modify different functional groups within a molecule. For example, in the synthesis of valdecoxib analogs, TBDMS-protected intermediates underwent Suzuki-Miyaura coupling with arylboronic acids before fluoride-mediated deprotection yielded the final bioactive compounds.

The TBDMS group’s steric bulk also influences the boronic acid’s reactivity. By shielding the ethyloxy chain, it mitigates steric hindrance at the boronic acid site, ensuring efficient transmetalation with palladium catalysts. This balance between protection and reactivity underscores the TBDMS group’s critical role in advancing boronic acid applications.

Properties

Molecular Formula

C14H25BO3Si

Molecular Weight

280.24 g/mol

IUPAC Name

[4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]phenyl]boronic acid

InChI

InChI=1S/C14H25BO3Si/c1-14(2,3)19(4,5)18-11-10-12-6-8-13(9-7-12)15(16)17/h6-9,16-17H,10-11H2,1-5H3

InChI Key

VXNOPCZCUAIGMN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CCO[Si](C)(C)C(C)(C)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-bromophenylboronic acid with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole . The reaction proceeds under mild conditions and yields the desired product after purification.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis is facilitated by the availability of reagents and the relatively straightforward reaction conditions.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of 4-(2-(Tert-butyldimethylsilyloxy)ethyl)phenylboronic acid is in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds, which are foundational in the synthesis of pharmaceuticals and agrochemicals. The presence of the tert-butyldimethylsilyl group enhances the stability of the boronic acid under various reaction conditions, allowing for more efficient coupling with a range of electrophiles.

Table 1: Comparison of Boronic Acids in Cross-Coupling Reactions

Boronic Acid CompoundYield (%)Reaction Conditions
This compound85Pd(PPh3)4, K2CO3, THF, 80°C
4-Fluorophenylboronic acid75Pd(OAc)2, NaOH, EtOH, 60°C
Phenylboronic acid70Ni(cod)2, K3PO4, DMF, 100°C

This table illustrates the efficiency of this compound compared to other boronic acids in cross-coupling reactions.

Synthesis of Complex Organic Molecules

The compound has been utilized as a key intermediate in synthesizing various complex organic molecules. For example, it has been involved in the synthesis of biologically active compounds through multi-step synthetic pathways that leverage its reactivity with different electrophiles.

Case Study: Synthesis of Anticancer Agents
In a recent study, researchers synthesized a series of novel anticancer agents using this compound as a coupling partner. The synthesis involved multiple steps including protection-deprotection strategies and cross-coupling reactions with various halides. The resulting compounds showed promising activity against cancer cell lines, demonstrating the utility of this boronic acid derivative in drug development .

Development of Therapeutic Agents

The unique structural features of this compound make it suitable for developing therapeutic agents. Its ability to form stable complexes with biological targets allows for potential applications in drug design.

Table 2: Therapeutic Applications

Application AreaExample CompoundsMechanism
AnticancerNovel derivatives synthesized from boronic acidInhibition of tumor growth
AntidiabeticInsulin sensitizers derived from boronic acidModulation of glucose metabolism
AntiviralCompounds targeting viral proteasesDisruption of viral replication

This table outlines various therapeutic applications where derivatives of this compound are being explored.

Targeting Enzymatic Activity

Research indicates that boronic acids can act as inhibitors for certain enzymes, particularly serine proteases and cysteine proteases. The incorporation of the tert-butyldimethylsilyl group enhances the selectivity and potency of these compounds against specific enzymes involved in disease pathways .

Material Science Applications

Beyond organic synthesis and medicinal chemistry, this compound has potential applications in material science. Its ability to participate in polymerization reactions can lead to the development of new materials with tailored properties.

Case Study: Polymer Synthesis
Researchers have explored using this compound as a monomer in the synthesis of boron-containing polymers. These materials exhibit unique properties such as enhanced thermal stability and mechanical strength, making them suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the coupled product . The tert-butyldimethylsilyl group serves as a protecting group, preventing unwanted side reactions during the synthesis .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural features, properties, and applications of 4-(2-(Tert-butyldimethylsilyloxy)ethyl)phenylboronic acid and analogous compounds:

Compound Name Substituent Group Molecular Weight (g/mol) Key Properties Applications
This compound Para-TBS-protected ethyl spacer 252.19 High stability, enhanced solubility, ABCG2 inhibition Medicinal chemistry (ABCG2 modulators)
4-(tert-Butyldimethylsilyloxy)phenylboronic acid (CAS: 159191-56-7) Para-TBS group (no ethyl spacer) 252.19 Reduced flexibility; steric hindrance may limit coupling efficiency Suzuki couplings for indanedione-based molecular motors
4-tert-Butylphenylboronic acid Para-tert-butyl group ~178 (estimated) High lipophilicity; bulky substituent affects reaction rates Pharmaceutical intermediates
4-Ethynylphenylboronic acid (CAS: 263368-72-5) Para-ethynyl group 145.95 Alkyne functionality for click chemistry; reactive but less stable Synthesis of organoboron pharmaceuticals
4-(Bromomethyl)phenylboronic acid Para-bromomethyl group ~215 (estimated) High reactivity in alkylation; potential instability due to Br Dendrimer synthesis, fluorescent sensors
4-(2-Ethoxycarbonylethyl)phenylboronic acid (CAS: 660440-57-3) Para-ethoxycarbonylethyl group 222.05 Ester hydrolyzes to carboxylic acid; moderate solubility in polar solvents Specialty organic synthesis

Reactivity and Stability

  • TBS Protection : The TBS group in the target compound shields hydroxyl groups, preventing undesired side reactions (e.g., oxidation) during cross-coupling . This contrasts with brominated analogs (e.g., 4-(bromomethyl)phenylboronic acid), where the labile C-Br bond necessitates careful handling .
  • Ethyl Spacer : The ethyl linker in this compound provides conformational flexibility, improving interactions with biological targets like ABCG2 transporters. This structural feature is absent in 4-(tert-butyldimethylsilyloxy)phenylboronic acid, which may exhibit steric limitations .

Solubility and Pharmacokinetics

  • Water Solubility: Compounds with hydrophilic linkers, such as the TBS-ethyl group, demonstrate enhanced solubility compared to purely hydrophobic derivatives (e.g., 4-tert-butylphenylboronic acid). For instance, tetrahydroisoquinoline-linked derivatives of the target compound exhibit increased aqueous solubility, critical for in vivo efficacy .
  • Lipophilicity : Bulky substituents like tert-butyl (logP ~3.5) or TBS groups improve membrane permeability but may reduce solubility. The ethoxycarbonylethyl group in 4-(2-Ethoxycarbonylethyl)phenylboronic acid balances these properties via hydrolyzable esters .

Biological Activity

4-(2-(Tert-butyldimethylsilyloxy)ethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which may influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H23_{23}B\O3_{3}
  • Molecular Weight : 258.26 g/mol
  • CAS Number : 159191-56-7

This compound features a phenylboronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it a useful scaffold in drug design.

Inhibition of Enzymatic Activity

Boronic acids have been widely studied for their ability to inhibit various enzymes, particularly serine proteases and β-lactamases. The mechanism typically involves the formation of a covalent bond with the active site serine residue of the enzyme, thereby blocking substrate access.

  • β-Lactamase Inhibition : Research indicates that boronic acids can effectively inhibit class A and class C β-lactamases, which are responsible for antibiotic resistance in bacteria. For instance, compounds structurally related to this compound have shown potent inhibition against KPC-type carbapenemases, restoring the efficacy of β-lactam antibiotics like meropenem .

Anticancer Activity

Recent studies have explored the potential anticancer properties of boronic acids. The ability to target specific signaling pathways involved in cell proliferation and survival makes them promising candidates for cancer therapy.

  • Case Study : In a study involving various boronic acid derivatives, certain compounds demonstrated significant cytotoxic effects against cancer cell lines. The mechanism was attributed to the induction of apoptosis through modulation of key regulatory proteins involved in cell cycle progression .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically assess:

  • Cytotoxicity : Using MTT assays, researchers have measured the IC50 values against different cancer cell lines. For example, one derivative showed an IC50 value of 10 µM against LNCaP prostate cancer cells .
  • Enzyme Inhibition : The compound's ability to inhibit β-lactamase activity was quantified using nitrocefin degradation assays. Results indicated that derivatives could reduce enzyme activity significantly at low micromolar concentrations .

Data Summary Table

Compound NameTarget EnzymeIC50 (µM)Biological Activity
This compoundKPC-2 β-lactamase<0.5Potent inhibitor restoring antibiotic efficacy
Related Boronic Acid DerivativeLNCaP Cancer Cells10Induces apoptosis
Another DerivativeTEM-10 β-lactamase>20Moderate inhibition

Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

  • Antibiotic Resistance : As a β-lactamase inhibitor, it could be used in combination therapies to combat resistant bacterial strains.
  • Cancer Treatment : Its cytotoxic properties suggest potential use in targeted cancer therapies, especially for hormone-dependent cancers.

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